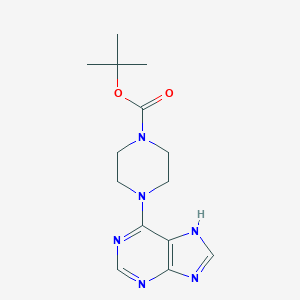

tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate

Overview

Description

tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H20N6O2 It is a derivative of piperazine and purine, featuring a tert-butyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate typically involves the reaction of purine derivatives with piperazine and tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the purine or piperazine rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogens, nucleophiles, often in the presence of a catalyst or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry: tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological targets, such as enzymes or receptors.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

- tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate

- tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate

- tert-Butyl piperazine-1-carboxylate

Comparison: tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate is unique due to the presence of the purine ring, which imparts distinct biological and chemical properties. In contrast, similar compounds may feature different heterocyclic rings, such as pyrazine or oxetane, leading to variations in reactivity and potential applications. The tert-butyl group in all these compounds provides steric hindrance, influencing their chemical behavior and stability.

Biological Activity

tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate, also known as PH018492, is an organic compound with the molecular formula C14H20N6O2. Its unique structure, featuring a purine moiety and a piperazine ring, positions it as a promising candidate in pharmacological research, particularly in the context of kinase inhibition and cancer treatment.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Weight : Approximately 304.35 g/mol

- Functional Groups : Includes a tert-butyl group and a carboxylate, which contribute to its chemical reactivity and biological activity.

While the specific mechanism of action for this compound remains largely unexplored, it is hypothesized that the purine component could interact with various enzymes involved in nucleic acid metabolism. This interaction may modulate cellular pathways critical for cell proliferation and survival, particularly in cancer cells.

Kinase Inhibition

Research indicates that this compound exhibits inhibitory activity against several cyclin-dependent kinases (CDKs), including:

- CDK2

- CDK4

- CDK6

These kinases are essential for cell cycle regulation; thus, their inhibition can lead to antiproliferative effects on cancer cells. The inhibition of these kinases suggests potential applications in cancer therapeutics, where controlling cell division is crucial.

Antiproliferative Effects

Studies have demonstrated that this compound can reduce the proliferation of various cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Significant reduction in viability |

| HeLa (Cervical Cancer) | 12.5 | Induced apoptosis |

| A549 (Lung Cancer) | 18.7 | Cell cycle arrest |

These results indicate that the compound's cytotoxic effects vary across different cancer cell types, emphasizing its potential as a broad-spectrum anticancer agent.

Case Studies

-

In Vitro Studies :

- A study investigated the effects of this compound on MCF-7 cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15.2 µM.

- Another study on HeLa cells revealed that treatment led to significant apoptosis, confirming its role as a potential anticancer agent.

-

Mechanistic Insights :

- Research suggests that the compound may induce apoptosis through the activation of caspase pathways, although further studies are needed to elucidate the exact mechanisms involved.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl 4-(8-methyl-9H-purin-6-yl)piperazine-1-carboxylate | Methyl substitution on purine | Varies; potential for different kinase interactions |

| 4-(9H-purin-6-yl)piperazine-1-carboxylic acid | Lacks tert-butyl group | More polar; different solubility |

| 2-Amino-6-methylpurine | Simple purine structure | Known antiviral activity |

This comparison highlights how structural variations can influence biological activities and potential therapeutic applications.

Properties

IUPAC Name |

tert-butyl 4-(7H-purin-6-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2/c1-14(2,3)22-13(21)20-6-4-19(5-7-20)12-10-11(16-8-15-10)17-9-18-12/h8-9H,4-7H2,1-3H3,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQXSLDABLSNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425100 | |

| Record name | tert-Butyl 4-(7H-purin-6-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121370-56-7 | |

| Record name | tert-Butyl 4-(7H-purin-6-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.